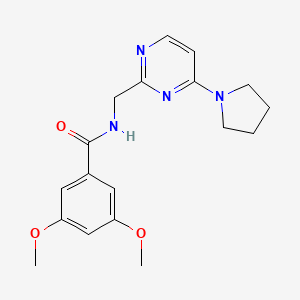

3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a kinase inhibitor that has been associated with several complex neurodegenerative tauopathies . It is a potential anti-tauopathy agent .

Synthesis Analysis

The synthesis of this compound involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrimidine ring and a pyrrolidine ring . The pyrimidine ring is a key component of many important natural and synthetic biologically active compounds .Chemical Reactions Analysis

This compound acts as a dual inhibitor of DAPK1 and CSF1R . DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .科学的研究の応用

- In a study, compounds related to DPPBM demonstrated anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited these effects, along with a favorable ulcerogenic index .

- Some DPPBM derivatives displayed better anti-fibrosis activity than existing drugs like Pirfenidone (PFD) on HSC-T6 cells. This suggests potential applications in managing fibrotic conditions .

- DPPBM’s chemical structure makes it a candidate for environmental applications. Researchers have explored its potential in water purification, soil remediation, and removal of pollutants.

- While more research is needed, DPPBM derivatives have shown promise as potential anticancer agents. Investigations focus on their effects against specific cancer cell lines .

Anti-Inflammatory and Analgesic Activities

Anti-Fibrosis Activity

Environmental Remediation

Anticancer Properties

作用機序

Target of Action

The compound 3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a complex molecule that likely interacts with multiple targetsIt contains structural features common to indole derivatives and pyrrolidine compounds . Indole derivatives are known to bind with high affinity to multiple receptors , and pyrrolidine compounds are used widely by medicinal chemists to obtain compounds for the treatment of various diseases .

Mode of Action

For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Pyrrolidine compounds, on the other hand, are known for their ability to efficiently explore the pharmacophore space due to sp³-hybridization .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Pyrrolidine derivatives are also known to inhibit a wide range of enzymes .

Result of Action

Based on its structural similarity to indole and pyrrolidine derivatives, it can be inferred that it might have a broad spectrum of biological activities .

将来の方向性

特性

IUPAC Name |

3,5-dimethoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-24-14-9-13(10-15(11-14)25-2)18(23)20-12-16-19-6-5-17(21-16)22-7-3-4-8-22/h5-6,9-11H,3-4,7-8,12H2,1-2H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXJCPFBWSQXHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=NC=CC(=N2)N3CCCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-(3-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2397214.png)

![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2397218.png)

![1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397221.png)

![[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride](/img/structure/B2397224.png)

![2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397227.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2397228.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2397230.png)

![8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2397232.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2397236.png)